N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide is a complex organic compound that features a furan ring, a pyrazine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazine intermediate, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The nicotinamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the pyrazine ring can yield pyrazine-2-ylmethyl derivatives.
Scientific Research Applications
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrazine derivatives, such as:
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- 6-(pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole
- 6-(pyrazin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(2)25-16-6-5-13(10-21-16)18(23)22-11-14-17(20-8-7-19-14)15-4-3-9-24-15/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCQVOOMOETDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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